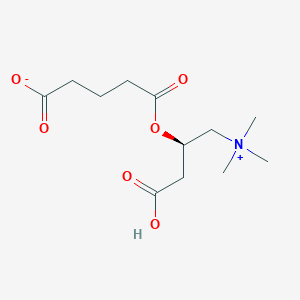

1-Propanaminium, 3-carboxy-2-(4-carboxy-1-oxobutoxy)-N,N,N-trimethyl-, inner salt, (2R)-

Description

Significance of Acylcarnitines in Intermediary Metabolism Research

Acylcarnitines are a class of molecules crucial for energy metabolism, formed when a fatty acid is attached to L-carnitine. metwarebio.com Their primary and most well-understood function is to act as "energy couriers," facilitating the transport of long-chain fatty acids from the cell's cytoplasm into the mitochondria for beta-oxidation, the process that breaks down fatty acids to produce energy in the form of ATP. metwarebio.comcreative-proteomics.comvt.edu This transport is essential because the inner mitochondrial membrane is impermeable to long-chain fatty acids on their own. vt.edumdpi.com The carnitine shuttle system, involving enzymes like carnitine palmitoyltransferase I and II, mediates this transport process. mdpi.comdiabetesjournals.org

Beyond their role in fatty acid transport, acylcarnitines are significant in metabolic research for several other reasons:

Biomarkers of Metabolic Health : The profile of acylcarnitines in blood and urine serves as a reflection of the body's metabolic state. metwarebio.comresearchgate.net Elevated or altered levels of specific acylcarnitines can indicate disruptions in metabolic pathways, particularly those related to fatty acid and amino acid oxidation. diabetesjournals.orgdovepress.com This makes them invaluable for the diagnosis and monitoring of various inborn errors of metabolism. researchgate.netnih.govnih.gov For instance, newborn screening programs widely use tandem mass spectrometry to analyze acylcarnitine profiles to detect these genetic disorders early. dovepress.comresearchgate.net

Buffering and Detoxification : Acylcarnitines play a vital role in buffering the mitochondrial acyl-CoA pool. metwarebio.com During periods of high metabolic stress or when metabolic pathways are blocked due to an enzyme deficiency, potentially toxic acyl-CoA intermediates can accumulate. metwarebio.comvt.edu Carnitine can bind to these excess acyl groups, forming acylcarnitines that can be transported out of the mitochondria and eventually excreted in the urine, thus preventing cellular damage. metwarebio.comresearchgate.net

Metabolic Flexibility : These molecules are key to metabolic flexibility, the body's ability to adapt its fuel source to changing conditions like fasting or exercise. metwarebio.comresearchgate.net During fasting, when fatty acids become the primary energy source, acylcarnitine metabolism is upregulated to ensure efficient energy production. vt.edu

In essence, the study of acylcarnitines provides a window into the inner workings of cellular energy production and has become a cornerstone of research into metabolic diseases. researchgate.netnih.gov

Overview of Glutarylcarnitine (C5DC) as a Specific Acylcarnitine

Glutarylcarnitine, abbreviated as C5DC (for C5-dicarboxylic carnitine), is a specific type of acylcarnitine. healthmatters.io It is formed when a glutaryl group, derived from the breakdown of the amino acids lysine (B10760008), hydroxylysine, and tryptophan, attaches to a carnitine molecule. healthmatters.io

Chemically, it is a dicarboxylic acylcarnitine, meaning its acyl chain has two carboxyl groups. nih.govnih.gov Its primary significance in metabolic research and clinical diagnostics lies in its role as a key biomarker for Glutaric Aciduria Type 1 (GA-1). researchgate.nethealthmatters.iomayocliniclabs.com GA-1 is a rare, inherited metabolic disorder caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase. researchgate.netnih.gov This enzyme deficiency leads to a blockage in the metabolic pathway of lysine and tryptophan, resulting in the accumulation of glutaryl-CoA and its byproducts, including glutaric acid, 3-hydroxyglutaric acid, and glutarylcarnitine. healthmatters.ionih.govmedlink.com

Therefore, elevated levels of glutarylcarnitine in blood and urine are a hallmark biochemical sign of GA-1. mayocliniclabs.comfamiliasga.commayocliniclabs.com Its detection is a primary target of newborn screening programs to identify affected infants before the onset of severe neurological damage. researchgate.netnih.gov While most prominently linked to GA-1, elevated C5DC can sometimes be observed in other metabolic conditions, though its specificity for GA-1 is high. healthmatters.io

Historical Context of Glutarylcarnitine Research

The understanding of glutarylcarnitine is intrinsically linked to the history of Glutaric Aciduria Type 1 (GA-1), which was first described in 1975. nih.govmedlink.com Early diagnostic methods for GA-1 focused on identifying elevated levels of glutaric acid and 3-hydroxyglutaric acid in the urine of affected individuals. medlink.comfamiliasga.com

The role of carnitine and its derivatives in metabolic disorders gained significant attention following the discovery of carnitine deficiency in 1973. nih.gov Research soon established that in many organic acidemias, the body's free carnitine becomes depleted as it binds to accumulating toxic acyl-CoA molecules to facilitate their removal, forming various acylcarnitines.

The identification of glutarylcarnitine as a specific metabolite in GA-1 patients was a significant step forward. In 1987, researchers identified glutarylcarnitine in the urine of a GA-1 patient using a carboxylic acid analyzer. dle.com.br This discovery provided a new and important biomarker for the disease.

A major turning point in glutarylcarnitine research and its clinical application came with the advent of tandem mass spectrometry (MS/MS) for expanded newborn screening in the 1990s. diabetesjournals.orgresearchgate.net This technology allowed for the rapid and simultaneous measurement of multiple amino acids and acylcarnitines from a single dried blood spot. dovepress.com The inclusion of glutarylcarnitine (C5DC) in these screening panels has been crucial for the early, presymptomatic diagnosis of GA-1, enabling timely intervention. nih.govnih.gov Subsequent research has further refined the utility of C5DC measurement, showing that its analysis in urine can be particularly informative, especially for identifying rare "low excretor" GA-1 patients who may have normal or only slightly elevated glutaric acid in their urine. researchgate.netnih.govfamiliasga.com

Classification of Glutarylcarnitine as a Short-Chain Acylcarnitine

Acylcarnitines are generally categorized based on the length of their carbon acyl chain, a classification system similar to that used for fatty acids. metwarebio.comdiva-portal.org While there can be slight variations in the exact carbon number cutoffs between different sources, a common classification is as follows:

Short-Chain Acylcarnitines (SCACs) : Acyl chains with 2 to 5 carbon atoms (C2-C5). mdpi.comdiva-portal.orgresearchgate.net

Medium-Chain Acylcarnitines (MCACs) : Acyl chains with 6 to 12 carbon atoms (C6-C12). metwarebio.commdpi.comdiva-portal.org

Long-Chain Acylcarnitines (LCACs) : Acyl chains with 13 to 20 or 21 carbon atoms. mdpi.comdiva-portal.orgresearchgate.net

Very Long-Chain Acylcarnitines (VLCACs) : Acyl chains with more than 21 carbon atoms. metwarebio.commdpi.comdiva-portal.org

Glutarylcarnitine possesses a 5-carbon dicarboxylic acyl chain (glutaric acid). nih.gov Based on the number of carbon atoms, it is classified as a short-chain acylcarnitine . diva-portal.orghmdb.cafrontiersin.org SCACs are the most abundant group of acylcarnitines found in the body. researchgate.netdiva-portal.org

It is also important to note that acylcarnitines can be further categorized based on other structural features, such as being branched-chain, hydroxylated, unsaturated, or, in the case of glutarylcarnitine, dicarboxylic. nih.govhmdb.ca Therefore, a more precise classification for glutarylcarnitine is a short-chain dicarboxylic acylcarnitine. nih.gov

Data Tables

Table 1: Properties of Glutarylcarnitine (C5DC)

| Property | Description | Reference |

| Common Name | Glutarylcarnitine | healthmatters.io |

| Abbreviation | C5DC (C5-dicarboxylic carnitine) | healthmatters.ionih.gov |

| Chemical Class | Acylcarnitine; Short-chain dicarboxylic acylcarnitine | nih.govhmdb.ca |

| Metabolic Origin | Formed from the conjugation of L-carnitine with glutaryl-CoA. | |

| Precursor Amino Acids | Lysine, Hydroxylysine, Tryptophan | healthmatters.io |

| Primary Clinical Significance | Key biomarker for Glutaric Aciduria Type 1 (GA-1). | researchgate.nethealthmatters.iomayocliniclabs.com |

| Detection Method | Tandem Mass Spectrometry (MS/MS) in blood and urine. | dovepress.comresearchgate.net |

Table 2: Classification of Acylcarnitines by Chain Length

| Classification | Carbon Chain Length | Examples | Reference |

| Short-Chain (SCAC) | C2 - C5 | Acetylcarnitine (C2), Propionylcarnitine (B99956) (C3), Glutarylcarnitine (C5DC) | mdpi.comdiva-portal.orgresearchgate.net |

| Medium-Chain (MCAC) | C6 - C12 | Octanoylcarnitine (B1202733) (C8) | metwarebio.commdpi.comdiva-portal.org |

| Long-Chain (LCAC) | C13 - C20/21 | Palmitoylcarnitine (B157527) (C16), Oleoylcarnitine (C18:1) | metwarebio.commdpi.comdiva-portal.org |

| Very Long-Chain (VLCAC) | >C21 | Lignoceroylcarnitine (C24) | metwarebio.comdiva-portal.org |

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

102636-82-8 |

|---|---|

Formule moléculaire |

C12H21NO6 |

Poids moléculaire |

275.30 g/mol |

Nom IUPAC |

5-[(2R)-1-carboxy-3-(trimethylazaniumyl)propan-2-yl]oxy-5-oxopentanoate |

InChI |

InChI=1S/C12H21NO6/c1-13(2,3)8-9(7-11(16)17)19-12(18)6-4-5-10(14)15/h9H,4-8H2,1-3H3,(H-,14,15,16,17)/t9-/m1/s1 |

Clé InChI |

NXJAXUYOQLTISD-SECBINFHSA-N |

SMILES isomérique |

C[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCC(=O)[O-] |

SMILES canonique |

C[N+](C)(C)CC(CC(=O)O)OC(=O)CCCC(=O)[O-] |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

1-Propanaminium, 3-carboxy-2-(4-carboxy-1-oxobutoxy)-N,N,N-trimethyl-, inner salt, (2R)- |

Origine du produit |

United States |

Biochemical Pathways and Metabolism of Glutarylcarnitine

Glutarylcarnitine Synthesis from Glutaryl-CoA

The synthesis of glutarylcarnitine is a key metabolic response to an accumulation of its precursor, glutaryl-CoA. biorxiv.orgnih.gov This process is essential for buffering the mitochondrial coenzyme A (CoA) pool and facilitating the removal of excess acyl groups.

Carnitine acyltransferase enzymes are responsible for the conversion of glutaryl-CoA to glutarylcarnitine. biorxiv.orgnih.gov When glutaryl-CoA levels rise within the mitochondria, these enzymes catalyze the transfer of the glutaryl group from CoA to L-carnitine. This reaction forms glutarylcarnitine and releases free CoA. biorxiv.org Among the human carnitine acyltransferase enzymes, carnitine acetyltransferase (CrAT) is suggested to be the primary enzyme responsible for the synthesis of short-chain acylcarnitines like glutarylcarnitine. nih.govhmdb.ca

The formation of glutarylcarnitine occurs within the mitochondrial matrix. e-imd.orgwikipedia.org Glutaryl-CoA is an intermediate that is produced inside the mitochondria during the catabolism of certain amino acids. orpha.netresearchgate.net Because glutaryl-CoA cannot easily cross the mitochondrial membrane, its conversion to glutarylcarnitine is a crucial step. biorxiv.org Glutarylcarnitine, unlike its CoA ester precursor, can be transported across the mitochondrial membranes into the cytosol and is ultimately destined for export from the cell. biorxiv.orgnih.gov

Role in Lysine (B10760008), Hydroxylysine, and Tryptophan Catabolism

Glutarylcarnitine is a significant biomarker for disorders related to the catabolism of the amino acids L-lysine, L-hydroxylysine, and L-tryptophan. e-imd.orgorpha.nethealthmatters.iowikipedia.orghee.nhs.uk Its presence and concentration in body fluids are directly linked to the metabolic flux through these degradative pathways. healthmatters.io

The catabolic pathways of lysine, hydroxylysine, and tryptophan converge to produce a common intermediate: glutaryl-CoA. biocrates.comqiagen.com The degradation of these amino acids involves a series of enzymatic steps that ultimately yield 2-oxoadipic acid (also known as α-ketoadipic acid). biocrates.comthemedicalbiochemistrypage.org This intermediate then undergoes oxidative decarboxylation to form glutaryl-CoA. themedicalbiochemistrypage.orgnih.gov This reaction is catalyzed by the 2-oxoadipate dehydrogenase complex. themedicalbiochemistrypage.org Therefore, lysine, hydroxylysine, and tryptophan are the primary precursors that lead to the formation of glutaryl-CoA in metabolism. biocrates.comontosight.ai

The metabolism of glutaryl-CoA is critically dependent on the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH). wikipedia.orgontosight.ai GCDH catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA. wikipedia.orgorpha.netbiocrates.com In the genetic disorder Glutaric Aciduria Type I (GA-I), the GCDH enzyme is deficient due to mutations in the GCDH gene. e-imd.orgwikipedia.orgwikipedia.org

This deficiency leads to a metabolic block, causing the accumulation of glutaryl-CoA in the mitochondria. e-imd.orgontosight.ai The excess glutaryl-CoA then becomes a substrate for carnitine acyltransferases, leading to the increased synthesis of glutarylcarnitine. nih.gov Consequently, elevated levels of glutarylcarnitine in blood and urine are a hallmark biochemical sign of GCDH deficiency. e-imd.orgorpha.netnih.gov This conversion to glutarylcarnitine is considered a detoxification mechanism, as it helps to sequester the accumulating glutaryl group and regenerate free CoA. researchgate.net

Table 1: Key Molecules in Glutarylcarnitine Metabolism

| Compound Name | Role | Associated Pathway/Process |

| Glutarylcarnitine | Product of glutaryl-CoA detoxification; biomarker for GA-I. e-imd.orghealthmatters.io | Amino Acid Catabolism, Acylcarnitine Metabolism |

| Glutaryl-CoA | Precursor to Glutarylcarnitine; intermediate in amino acid breakdown. biorxiv.orgbiocrates.com | Lysine, Hydroxylysine, Tryptophan Catabolism |

| L-Carnitine | Substrate for Glutarylcarnitine synthesis. | Fatty Acid and Amino Acid Metabolism |

| Carnitine Acyltransferases | Enzymes catalyzing the formation of Glutarylcarnitine from Glutaryl-CoA. biorxiv.orgnih.gov | Acylcarnitine Synthesis |

| L-Lysine | Precursor amino acid leading to Glutaryl-CoA formation. e-imd.orgontosight.ai | Amino Acid Catabolism |

| L-Hydroxylysine | Precursor amino acid leading to Glutaryl-CoA formation. e-imd.orgontosight.ai | Amino Acid Catabolism |

| L-Tryptophan | Precursor amino acid leading to Glutaryl-CoA formation. e-imd.orgontosight.ai | Amino Acid Catabolism |

| Glutaryl-CoA Dehydrogenase (GCDH) | Enzyme that metabolizes Glutaryl-CoA; its deficiency leads to Glutarylcarnitine accumulation. wikipedia.orgontosight.ai | Amino Acid Catabolism |

Excretion Mechanisms of Glutarylcarnitine

Once formed in the mitochondria, glutarylcarnitine is transported out of the organelle and the cell. biorxiv.orgnih.gov It is a water-soluble compound that can readily cross biological membranes. biorxiv.orgcymitquimica.com The primary route of elimination for glutarylcarnitine from the body is through urinary excretion. researchgate.netnutricialearningcenter.com Studies have shown that in conditions like GA-I, the urinary excretion of glutarylcarnitine is significantly elevated. hee.nhs.ukfamiliasga.com The clearance of glutarylcarnitine from the blood by the kidneys is typically rapid. familiasga.com This efficient excretion facilitates the removal of the metabolically problematic glutaryl groups when their normal catabolic pathway via GCDH is impaired. researchgate.net

Interconnection with General Carnitine and Acylcarnitine Metabolic Pathways

The metabolism of glutarylcarnitine is intrinsically linked to the broader pathways of carnitine and acylcarnitine metabolism. These pathways are fundamental for cellular energy homeostasis. bevital.no Carnitine and its acylated derivatives, such as glutarylcarnitine, are essential for the oxidation of fatty acids and the metabolism of certain amino acids. bevital.nocreative-proteomics.com

The general function of acylcarnitines is to facilitate the transport of acyl-groups, which are derived from the breakdown of organic acids and fatty acids, from the cytoplasm into the mitochondria. hmdb.cahmdb.ca This transport is a critical step for the subsequent breakdown of these acyl-groups to generate energy, a process known as beta-oxidation. hmdb.cahmdb.ca The formation of acylcarnitines, including glutarylcarnitine, is a mechanism to prevent the depletion of the intramitochondrial coenzyme A (CoA) pool and to export excess or unusable acyl moieties out of the mitochondria. nih.gov

The balance between free carnitine and acylcarnitines is a key indicator of mitochondrial function. An abnormal ratio can signify disruptions in mitochondrial and/or peroxisomal metabolism. bevital.no The study of acylcarnitine profiles, including the levels of glutarylcarnitine, is therefore a valuable tool in metabolic research and diagnostics. nih.govnih.gov

Role in Transport of Acyl-Groups for Energy Production

Glutarylcarnitine is formed when a glutaryl group is transferred to carnitine. This reaction is typically catalyzed by carnitine acyltransferases. nih.govbiorxiv.org The formation of glutarylcarnitine allows for the transport of the glutaryl group across the mitochondrial membrane. biorxiv.org While long-chain fatty acids require this carnitine-dependent transport system to enter the mitochondria for beta-oxidation, the precise role of glutarylcarnitine in direct energy production is more complex. nih.gov

The accumulation of glutaryl-CoA, the precursor to glutarylcarnitine, can occur due to inborn errors of metabolism, such as glutaric acidemia type I. nih.govnih.gov In this condition, the enzyme glutaryl-CoA dehydrogenase is deficient, leading to a buildup of glutaryl-CoA. nih.gov To mitigate the toxic effects of this accumulation and to regenerate free Coenzyme A, glutaryl-CoA is converted to glutarylcarnitine, which can then be transported out of the mitochondria and the cell. nih.govbiorxiv.org Therefore, the formation of glutarylcarnitine in this context serves as a detoxification pathway. nih.gov

Relationship with Fatty Acid Oxidation Disorders Research

The analysis of acylcarnitine profiles, including glutarylcarnitine, is a cornerstone in the research and diagnosis of fatty acid oxidation (FAO) disorders. informnetwork.orginformnetwork.org These inherited metabolic conditions prevent the body from properly breaking down fats to produce energy, particularly during periods of fasting or stress. informnetwork.org

In several FAO disorders, the accumulation of specific acyl-CoAs leads to their conversion to the corresponding acylcarnitines, which can then be detected in blood and urine. For example, in multiple acyl-CoA dehydrogenase deficiency (MADD), also known as glutaric acidemia type II, a defect in electron transfer affects the oxidation of fatty acids of all chain lengths. msdmanuals.com This leads to the accumulation of various acylcarnitines, including glutarylcarnitine. informnetwork.orgmsdmanuals.com

The following table summarizes the key enzymes and associated disorders related to the metabolism of glutarylcarnitine and other acylcarnitines.

| Enzyme/Protein | Associated Disorder | Key Acylcarnitine Markers |

| Glutaryl-CoA Dehydrogenase (GCDH) | Glutaric Acidemia Type I (GA-1) | Glutarylcarnitine (C5DC) nih.govrarediseasesjournal.com |

| Electron Transfer Flavoprotein (ETF) / ETF Dehydrogenase (ETFDH) | Multiple Acyl-CoA Dehydrogenase Deficiency (MADD) / Glutaric Acidemia Type II | Glutarylcarnitine, Isovalerylcarnitine, other acylcarnitines informnetwork.org |

| Carnitine-Acylcarnitine Translocase (CACT) | Carnitine-Acylcarnitine Translocase Deficiency | Elevated long-chain acylcarnitines, low free carnitine health.state.mn.us |

| Carnitine Palmitoyltransferase II (CPT-II) | Carnitine Palmitoyltransferase II Deficiency | Elevated long-chain acylcarnitines informnetwork.org |

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) | Elevated medium-chain acylcarnitines (e.g., C8) informnetwork.org |

| Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) | Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency | Elevated long-chain hydroxyacylcarnitines (e.g., C16-OH) health.state.mn.us |

This table provides a simplified overview. The specific acylcarnitine profile can vary depending on the individual and the severity of the disorder.

Research into the profiles of acylcarnitines, such as glutarylcarnitine, continues to be an active area of investigation, with the potential to uncover new biomarkers and provide deeper insights into the pathophysiology of various metabolic diseases. hmdb.ca

Physiological and Pathophysiological Roles of Glutarylcarnitine

Glutarylcarnitine as a Non-Toxic Metabolite in Disease Contexts

In the context of Glutaric Aciduria Type I (GA-I), an inherited metabolic disorder, glutarylcarnitine itself is considered a non-toxic metabolite. rarediseases.orge-imd.orge-imd.orgcomidamed.compsu.edudergipark.org.trnih.gov GA-I is caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase, leading to the accumulation of several metabolites. rarediseases.orgnih.gov While glutaric acid and 3-hydroxyglutaric acid are neurotoxic, glutarylcarnitine is not. e-imd.orge-imd.orgcomidamed.comnih.govnih.gov Its formation is a physiological detoxification mechanism, as it facilitates the excretion of excess glutaryl groups, preventing the depletion of the essential molecule carnitine. wikipedia.orgfrontiersin.org

Role in Disorders of Lysine (B10760008) and Tryptophan Metabolism

Glutarylcarnitine is a key biomarker for disorders affecting the metabolism of the amino acids lysine, hydroxylysine, and tryptophan. healthmatters.ionih.govwikipedia.orge-imd.org The most prominent of these is Glutaric Aciduria Type I (GA-I). healthmatters.iorarediseases.orgnih.gov In GA-I, the deficient activity of glutaryl-CoA dehydrogenase leads to a buildup of glutaryl-CoA. wikipedia.orgfrontiersin.org To mitigate the toxicity of accumulating metabolites, the body conjugates glutaryl-CoA with carnitine to form glutarylcarnitine. frontiersin.orgresearchgate.net This makes the measurement of glutarylcarnitine levels a critical tool in the newborn screening and diagnosis of GA-I. e-imd.orgnih.govwikipedia.org

Implications of Elevated Glutarylcarnitine Levels in Metabolic Imbalances

Elevated levels of glutarylcarnitine in blood and urine are a primary indicator of a disruption in lysine and tryptophan metabolism, most notably Glutaric Aciduria Type I (GA-I). healthmatters.ionih.gove-imd.org This elevation signifies the body's attempt to detoxify and excrete the accumulating toxic metabolites, glutaric acid and 3-hydroxyglutaric acid. e-imd.orge-imd.orgcomidamed.com The formation of glutarylcarnitine can lead to a secondary carnitine deficiency, as the body's stores of free carnitine are used up in this detoxification process. wikipedia.orgmetabolic.ie While glutarylcarnitine itself is non-toxic, its increased presence is a direct reflection of the underlying metabolic crisis. rarediseases.orge-imd.orge-imd.org In some cases, elevated glutarylcarnitine may also be observed in other organic acidemias, such as methylmalonic acidemia and propionic acidemia, although it is not as specific a marker for these conditions as it is for GA-I. healthmatters.io

Association with Mitochondrial Dysfunction Research

Glutarylcarnitine is intrinsically linked to mitochondrial function. Acylcarnitines, including glutarylcarnitine, are essential for transporting fatty acids and metabolites into the mitochondria for beta-oxidation and energy production. healthmatters.io In disorders like Glutaric Aciduria Type I, the accumulation of metabolites like glutaric acid and 3-hydroxyglutaric acid can lead to mitochondrial dysfunction. researchgate.net Research suggests that these toxic metabolites can interfere with cerebral energy metabolism. frontiersin.org The formation of glutarylcarnitine is a response to the buildup of glutaryl-CoA within the mitochondria. nih.gov Therefore, the study of glutarylcarnitine levels provides insights into the metabolic stress and potential dysfunction occurring within the mitochondria in certain metabolic diseases. healthmatters.ionih.gov

Comparative Analysis with Other Glutaric Acid Derivatives (e.g., Glutaric Acid, 3-Hydroxyglutaric Acid)

In the context of Glutaric Aciduria Type I (GA-I), several derivatives of glutaric acid accumulate, but they have vastly different toxicological profiles.

| Compound | Toxicity | Role in GA-I Pathophysiology |

| Glutarylcarnitine | Non-toxic. rarediseases.orge-imd.orge-imd.orgcomidamed.compsu.edudergipark.org.trnih.gov | A detoxification product, formed by the conjugation of glutaryl-CoA with carnitine to facilitate excretion. wikipedia.orgfrontiersin.org Its levels are used as a primary biomarker for newborn screening. e-imd.orgnih.gov |

| Glutaric Acid | Neurotoxic. rarediseases.orge-imd.orge-imd.orgcomidamed.comnih.govnih.gov | Accumulates due to deficient glutaryl-CoA dehydrogenase activity and contributes to brain damage, particularly in the basal ganglia. rarediseases.orgwikipedia.orgks.gov |

| 3-Hydroxyglutaric Acid | Neurotoxic. rarediseases.orge-imd.orge-imd.orgcomidamed.comnih.govnih.gov | Also accumulates as a result of the enzyme deficiency and is a key contributor to the neurotoxicity seen in GA-I. rarediseases.orgnih.gov It is considered a sensitive biochemical marker for diagnosis. rarediseasesjournal.com |

The crucial difference lies in their chemical structure and biological activity. Glutaric acid and 3-hydroxyglutaric acid are organic acids that, at high concentrations, are toxic to the brain. rarediseases.orgnutricialearningcenter.com In contrast, the conjugation of the glutaryl group to carnitine renders it non-toxic and water-soluble, allowing for its efficient removal from the body via urine. nutricialearningcenter.comawmf.org

Analytical Methodologies for Glutarylcarnitine Quantification in Research

Mass Spectrometry-Based Techniques

Mass spectrometry stands as a cornerstone for the accurate measurement of glutarylcarnitine. This powerful analytical tool measures the mass-to-charge ratio of ions, allowing for the precise identification and quantification of specific molecules within a complex biological sample. In the context of glutarylcarnitine analysis, it is often coupled with a separation technique like liquid chromatography or used in a tandem configuration to enhance selectivity.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a principal technique for the quantification of glutarylcarnitine, particularly in newborn screening for metabolic disorders. plos.orgresearchgate.net This method involves two stages of mass analysis. In the first stage, the precursor ion of the analyte of interest is selected. This ion is then fragmented, and in the second stage, a specific product ion is monitored. This process, known as multiple reaction monitoring (MRM) or selected reaction monitoring (SRM), significantly improves the signal-to-noise ratio and provides high specificity. researchgate.netfda.gov

For glutarylcarnitine (C5DC), analysis is often performed on butylated samples. researchgate.net The precursor ion for butylated C5DC is typically m/z 388.2. familiasga.com A common product ion monitored is m/z 85. plos.org However, using the precursor-product ion pair of m/z 388 -> 85 can lead to inaccuracies as it does not distinguish C5DC from its isomer, 3-hydroxydecanoylcarnitine (C10-OH). researchgate.netnih.gov This lack of differentiation can result in both false-positive and false-negative findings. researchgate.net

To address this, more specific precursor-product ion pairs have been developed. For instance, the transition m/z 388 -> 115 is specific for butylated C5DC, allowing it to be distinguished from C10-OH. researchgate.netnih.gov

MS/MS methods for glutarylcarnitine have been validated with a lower limit of quantification (LOQ) as low as 0.025 μM and have demonstrated excellent precision and accuracy. researchgate.netnih.gov

Flow-injection tandem mass spectrometry (FIA-MS/MS) is a high-throughput method frequently used in expanded newborn screening programs. oup.commdpi.com In this technique, the sample is directly introduced into the mass spectrometer without prior chromatographic separation. thermofisher.comthermoscientific.fr This allows for rapid analysis, with a typical sample analysis time of around 1.4 minutes. plos.org

While FIA-MS/MS is effective for screening purposes by providing a qualitative "profile" of acylcarnitines, it has limitations in quantitative accuracy and selectivity. oup.comnih.gov The lack of chromatographic separation means that isobaric compounds—molecules with the same nominal mass—cannot be distinguished, which can lead to interferences. thermofisher.com For example, in FIA-MS/MS, the measurement of glutarylcarnitine can be affected by the presence of 3-hydroxyhexanoylcarnitine. mdpi.com Despite these limitations, FIA-MS/MS is a valuable tool for first-tier screening due to its speed and robustness. thermofisher.com

| Parameter | Value | Reference |

| Technique | Flow-Injection Tandem Mass Spectrometry (FIA-MS/MS) | mdpi.com |

| Application | Expanded Newborn Screening | oup.commdpi.com |

| Analytes | Amino Acids and Acylcarnitines | thermoscientific.fr |

| Limitation | Inability to separate isobaric compounds | thermofisher.com |

| Advantage | High-throughput, rapid analysis | plos.org |

To overcome the selectivity limitations of FIA-MS/MS, ultra-high-performance liquid chromatography (UHPLC) is often coupled with tandem mass spectrometry. oup.comresearchgate.net UHPLC-MS/MS provides a more selective, accurate, and precise quantification of glutarylcarnitine. nih.gov The chromatographic step separates glutarylcarnitine from its isomers and other interfering compounds before it enters the mass spectrometer. oup.com

In a typical UHPLC-MS/MS method, samples may undergo solid-phase extraction and derivatization, for example, with pentafluorophenacyl trifluoromethanesulfonate, to improve chromatographic and mass spectrometric properties. oup.comnih.gov The acylcarnitine esters are then separated on a UHPLC column, with elution times of around 14 minutes. oup.comnih.gov This method allows for the use of multi-point calibration curves, leading to highly accurate quantification. oup.com

This enhanced selectivity is particularly important for confirmatory testing and for monitoring patients, including those who are "low excretors" of other disease markers. oup.comresearchgate.net

| Feature | Description | Reference |

| Technique | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) | oup.comresearchgate.net |

| Advantage | Selective, accurate, and precise quantification | nih.gov |

| Sample Preparation | Solid-phase extraction and derivatization | oup.comnih.gov |

| Application | Confirmatory testing and patient monitoring | oup.comresearchgate.net |

| Chromatography | Separates isomers and interfering compounds | oup.com |

A key aspect of achieving specificity in MS/MS analysis is the selection of appropriate precursor and product ions. For butylated glutarylcarnitine (C5DC), the precursor ion has a mass-to-charge ratio (m/z) of 388. researchgate.net While the product ion at m/z 85 is commonly used, it is not specific to C5DC. researchgate.netnih.gov

Research has identified a more specific product ion at m/z 115 for butylated C5DC. researchgate.netnih.gov The use of the m/z 388 -> 115 transition allows for the reliable differentiation of C5DC from its isomer, 3-hydroxydecanoylcarnitine (C10-OH). researchgate.netnih.gov This is crucial for avoiding false-positive results in newborn screening and for accurately diagnosing and monitoring individuals with glutaric acidemia type 1. researchgate.net In contrast, underivatized C10-OH can be monitored using the m/z 332 -> 85 ion pair. researchgate.netnih.gov

| Compound | Derivative | Precursor Ion (m/z) | Product Ion (m/z) | Specificity | Reference |

| Glutarylcarnitine (C5DC) | Butylated | 388 | 115 | High | researchgate.netnih.gov |

| Glutarylcarnitine (C5DC) | Butylated | 388 | 85 | Low (Interference from C10-OH) | researchgate.netnih.gov |

| 3-Hydroxydecanoylcarnitine (C10-OH) | Underivatized | 332 | 85 | High | researchgate.netnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another powerful analytical method that can be used for the analysis of glutarylcarnitine, although it is more commonly used for the analysis of related organic acids like glutaric acid and 3-hydroxyglutaric acid. researchgate.net GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. eag.comwikipedia.org

In GC-MS, volatile compounds are separated as they travel through a column. eag.com For non-volatile compounds like glutarylcarnitine, a derivatization step is necessary to make them volatile. nih.gov The separated compounds are then ionized and fragmented, and the resulting mass spectrum provides a "fingerprint" that can be used for identification and quantification. eag.com GC-MS is known for its high efficiency, sensitivity, and reproducibility. nih.gov

Stable-isotope dilution is a highly accurate quantification technique that can be employed with GC-MS. This method involves adding a known amount of a stable-isotope-labeled internal standard to the sample. The internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes like deuterium.

In the context of glutaric aciduria type 1, a stable-isotope dilution GC-MS method has been developed for the quantification of glutaric acid and 3-hydroxyglutaric acid using tert-butyldimethylsilyl derivatives. nih.gov While this specific application focused on the organic acids, the principle can be extended to glutarylcarnitine. For instance, [2H9]glutarylcarnitine can be used as an internal standard for the quantification of glutarylcarnitine. familiasga.com The ratio of the analyte to the internal standard is measured by the mass spectrometer, allowing for very precise and accurate quantification that corrects for variations in sample preparation and instrument response.

Sample Matrix Considerations for Research Studies

The choice of biological sample is a critical determinant for the accurate quantification of glutarylcarnitine. Different matrices present unique advantages and challenges that must be considered in a research setting.

Dried Blood Spots (DBS)

Dried blood spots are a cornerstone of newborn screening programs and are also valuable for research due to their ease of collection, transport, and storage. oup.commdpi.com Tandem mass spectrometry (MS/MS) is the primary method for analyzing glutarylcarnitine in DBS. mdpi.comresearchgate.net

However, the quality of the DBS sample can significantly impact the accuracy of glutarylcarnitine measurement. Factors such as the volume of blood applied to the filter paper and compression of the spot can lead to significantly lower measured concentrations, potentially resulting in false-negative results. oup.com For instance, blood spots with a volume of 10 μL have been shown to produce 15-24% lower results compared to 50 μL spots. oup.com The hematocrit of the blood sample can also affect the acylcarnitine profile in DBS. researchgate.net

The stability of glutarylcarnitine in DBS is another crucial consideration for retrospective studies. Research has shown that glutarylcarnitine concentrations can decrease over time, especially when stored at room temperature. One study observed that the concentration of glutarylcarnitine in spiked blood spots dropped to 60% of its initial value within 42 days and then averaged 56% for the following 124 days. researchgate.netnih.gov Storage conditions, particularly humidity, can accelerate the degradation of dicarboxylic acylcarnitines like glutarylcarnitine. nih.gov To ensure sample integrity, minimizing both humidity and temperature during transportation and storage is essential. nih.gov

Table 1: Glutarylcarnitine (C5DC) in Dried Blood Spots (DBS)

| Parameter | Value | Reference |

|---|---|---|

| Normal Cut-off (UK) | < 0.56 µmol/L | oup.com |

| Normal Reference Value | < 0.27 µmol/L | clinicforspecialchildren.org |

| Median in GA1 Patients (Diagnostic) | 1.15 µmol/L (IQR 0.88–1.78) | clinicforspecialchildren.org |

| Minimum in GA1 Patients | 0.42 µmol/L | clinicforspecialchildren.org |

| Stability at Room Temp. | Drops to 60% in 42 days | researchgate.netnih.gov |

Urine Samples

Urine is a valuable, non-invasive sample matrix for glutarylcarnitine analysis. Urinary excretion of glutarylcarnitine is considered a specific and sensitive biomarker for Glutaric Acidemia Type I (GA-I), even in individuals who are "low excretors" of glutaric acid. testcatalog.orgresearchgate.netnih.gov This is particularly important as some GA-I patients may have normal or only slightly elevated plasma glutarylcarnitine levels. researchgate.netnih.gov

Quantitative analysis of glutarylcarnitine in urine is often performed using methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net In patients with GA-I, the urinary concentration of glutarylcarnitine can be significantly elevated. researchgate.net

Table 2: Glutarylcarnitine (C5DC) in Urine

| Population | Concentration Range (mmol/mol creatinine) | Reference |

|---|---|---|

| Reference Range | < 1.54 | testcatalog.org |

| Reference Range | < 5.2 | researchgate.net |

| GA-I Patients | 14 - 522 | researchgate.net |

| GA-I Patient (Late-onset) | 857 (glutaric acid) | nzmj.org.nz |

| Controls with Glutaric Aciduria | Normal Glutarylcarnitine | researchgate.net |

Plasma and Serum Samples

Plasma and serum are commonly used for the quantitative analysis of glutarylcarnitine, providing a snapshot of its circulating levels. familiasga.com While newborn screening often relies on DBS, follow-up and confirmatory testing frequently utilize plasma or serum samples. researchgate.net Analysis is typically carried out using techniques like LC-MS/MS, which can offer high accuracy and the ability to separate isomers. nih.govmdpi.com

In many GA-I patients, plasma glutarylcarnitine levels are elevated. nzmj.org.nzresearchgate.net However, a significant challenge is that some individuals with GA-I, particularly low excretors, may present with normal or only marginally increased plasma glutarylcarnitine concentrations, which can lead to missed diagnoses if relying solely on this matrix. researchgate.netnih.gov

Table 3: Glutarylcarnitine (C5DC) in Plasma/Serum

| Population | Concentration Range (µmol/L) | Reference |

|---|---|---|

| Normal Range | 0.0 - 0.7 | researchgate.net |

| Normal Cut-off | < 0.34 | nzmj.org.nz |

| GA-I Patient (Late-onset) | 1.2 | nzmj.org.nz |

| GA-I Patients (Low Excretor Variant) | Reliably distinguished from normal controls using specific LC-MS/MS | nih.govmdpi.com |

Tissue Analysis (e.g., Brain, Liver)

For research purposes, the analysis of glutarylcarnitine in tissue samples, such as the brain and liver, provides crucial insights into the pathophysiology of metabolic diseases like GA-I. nih.gov These studies often use animal models to investigate the tissue-specific accumulation of metabolites.

In mouse models of GA-I, glutarylcarnitine concentrations have been found to be significantly elevated in the brain and liver compared to control animals. nih.gov This tissue-level analysis helps researchers understand the localized metabolic disturbances that contribute to the disease pathology.

Cerebrospinal Fluid (CSF) Analysis

Cerebrospinal fluid analysis offers a window into the metabolic environment of the central nervous system. In the context of neurological conditions, measuring glutarylcarnitine in CSF can provide valuable information. For example, one study investigating the CSF metabolome of healthy individuals in relation to aging identified glutarylcarnitine as one of the metabolites that increase with age. iu.edu Another study noted that in GA-I, brain concentrations of related metabolites can exceed those in the CSF. clinicforspecialchildren.org

Challenges in Quantitative Analysis of Glutarylcarnitine

The accurate quantification of glutarylcarnitine is not without its challenges. One of the most significant issues is the presence of isobaric compounds, which are molecules that have the same nominal mass as glutarylcarnitine but a different chemical structure.

A primary example of an isobaric interference is 3-hydroxydecanoylcarnitine (C10-OH). nih.govmdpi.com Standard flow-injection MS/MS methods, commonly used in newborn screening, cannot distinguish between glutarylcarnitine and its isomers, which can lead to false-positive results. nih.govmdpi.com To overcome this, more advanced techniques like LC-MS/MS are employed. These methods use chromatography to separate the isomers before they enter the mass spectrometer, allowing for their individual and accurate quantification. nih.govmdpi.comiu.edu For instance, a specific LC-MS/MS method was developed to discriminate C5DC from C10-OH by using specific precursor-product ion pairs, which proved effective in reliably identifying GA-I patients, including low-excretor variants. nih.govmdpi.com

Another challenge arises from the "low excretor" phenotype of GA-I, where affected individuals may have normal or only slightly elevated levels of glutarylcarnitine in blood spots or plasma. mdpi.comnih.govnih.gov This can lead to false-negative results in newborn screening. mdpi.comnih.gov In these cases, the analysis of urinary glutarylcarnitine has been shown to be a more sensitive diagnostic tool. researchgate.netnih.gov

Furthermore, the stability of the analyte, as discussed in the context of DBS, is a persistent challenge, particularly for retrospective analyses where storage conditions may not have been optimal. researchgate.netnih.govnih.gov

Discrimination from Isomers (e.g., 3-hydroxydecanoylcarnitine)

A significant challenge in the quantification of glutarylcarnitine (C5DC) is its discrimination from isomeric compounds, which have the same mass-to-charge ratio (m/z) and can interfere with accurate measurement. One such isomer is 3-hydroxydecanoylcarnitine (C10-OH). researchgate.netnih.gov

Standard flow-injection tandem mass spectrometry (MS/MS) methods, commonly used in newborn screening, often fail to distinguish between C5DC and its isomers. oup.comnih.gov This lack of selectivity can lead to false-positive results. researchgate.netnih.gov For instance, the ion pair m/z 388-85, typically used to identify the butylated ester of C5DC, is also produced by C10-OH, leading to potential misinterpretation. researchgate.netsimd.org

To address this, more sophisticated methods have been developed. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a solution by chromatographically separating the isomers before detection. researchgate.netnih.gov Researchers have developed LC-MS/MS methods that utilize specific precursor-product ion pairs to differentiate between butylated C5DC (m/z 388-115) and underivatized C10-OH (m/z 332-85). researchgate.netnih.gov This approach has been shown to reliably distinguish all cases of GA-I, including low-excretor variants, from normal controls and to confirm that apparent elevations of C5DC are due to interference by C10-OH. researchgate.netnih.gov Another approach involves ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) which can also separate C5DC from other isomers like ethylmalonylcarnitine and methylsuccinylcarnitine. oup.com

Table 1: Ion Transitions for Discriminating Glutarylcarnitine from Isomers

| Compound | Derivatization | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|---|

| Glutarylcarnitine (C5DC) | Butylation | 388 | 115 | researchgate.netnih.gov |

| 3-hydroxydecanoylcarnitine (C10-OH) | Underivatized | 332 | 85 | researchgate.netnih.gov |

Reliability in Low Excretor Phenotypes

Individuals with the "low excretor" phenotype of GA-I present a diagnostic challenge as they may have normal or only slightly elevated levels of disease markers in typical screening samples. researchgate.netggc.orgfamiliasga.com This can lead to false-negative results in newborn screening programs. researchgate.netresearchgate.net

While plasma glutarylcarnitine levels may be only mildly elevated in low excretors, urine glutarylcarnitine has been found to be a more consistently reliable marker. researchgate.netggc.orgmayocliniclabs.com Studies have shown that even in low excretor patients, urinary C5DC remains elevated. researchgate.netresearchgate.net Therefore, the analysis of urinary glutarylcarnitine is a valuable tool for the biochemical diagnosis of GA-I, especially when plasma acylcarnitine profiles are inconclusive. researchgate.netggc.org

Improved analytical methods, such as the specific LC-MS/MS methods described for isomer discrimination, have also enhanced the reliable detection of low-excretor variants of GA-I. researchgate.netnih.gov These methods have a low limit of quantification (LOQ), for example, 0.025 μM, allowing for the detection of even subtle elevations of C5DC. researchgate.netnih.gov The use of specific ion pairs has been demonstrated to reliably distinguish all confirmed cases of GA-I, including those with the low-excretor phenotype, from healthy controls. researchgate.net

Table 2: Glutarylcarnitine Levels in Different GA-I Phenotypes

| Phenotype | Plasma Glutarylcarnitine | Urine Glutarylcarnitine | Diagnostic Reliability | References |

|---|---|---|---|---|

| High Excretor | Typically > 0.8 μM | Consistently Elevated | High | researchgate.net |

Stability in Stored Biological Samples

The stability of glutarylcarnitine in stored biological samples is a critical consideration for retrospective studies and for ensuring the accuracy of results from samples that have been stored for a period.

In dried blood spots (DBS), the stability of acylcarnitines, including glutarylcarnitine, is dependent on storage temperature. researchgate.netacs.orgnih.gov At -18°C, acylcarnitines are stable for at least 330 days. researchgate.netacs.orgnih.gov However, when stored at room temperature for extended periods (greater than 14 days), acylcarnitines undergo hydrolysis, breaking down into free carnitine and the corresponding fatty acids. researchgate.netacs.orgnih.gov The rate of this decay is logarithmic and is influenced by the chain length of the acylcarnitine, with short-chain acylcarnitines degrading more quickly. researchgate.netacs.org One study on glutarylcarnitine in spiked blood spots stored at room temperature showed a biphasic decay, dropping to 60% of the initial concentration in 42 days and then averaging 56% for the subsequent 124 days. nih.gov This degradation can lead to inaccurate quantification and potentially false-negative results in retrospective analyses. mdpi.com

In frozen samples, such as serum, cerebrospinal fluid (CSF), and urine, glutarylcarnitine appears to be more stable. core.ac.uk A validated ultra-HPLC-MS/MS method has demonstrated long-term analytical stability for glutarylcarnitine quantification in urine over a five-year period when samples are stored frozen. oup.comnih.gov

Table 3: Stability of Glutarylcarnitine in Stored Samples

| Sample Type | Storage Condition | Stability | Key Findings | References |

|---|---|---|---|---|

| Dried Blood Spots | -18°C | Stable for at least 330 days | Minimal degradation observed. | researchgate.netacs.orgnih.gov |

| Dried Blood Spots | Room Temperature | Unstable, degrades over time | Hydrolyzes to free carnitine; short-chain acylcarnitines degrade faster. Glutarylcarnitine dropped to 60% in 42 days. | researchgate.netacs.orgnih.govnih.gov |

| Urine (Frozen) | Frozen | Stable for at least 5 years | Method demonstrated long-term analytical stability. | oup.comnih.govcore.ac.uk |

| Serum (Frozen) | Frozen | Stable | Used in studies for monitoring metabolite levels. | core.ac.uk |

Glutarylcarnitine As a Biomarker in Metabolic Disorders Research

Research on Diagnostic Biomarker Panels Including Glutarylcarnitine

To improve diagnostic power, research has moved towards including glutarylcarnitine within multi-biomarker panels. These panels combine C5DC with other metabolites to increase sensitivity and specificity for various conditions.

For example, one study investigated a panel of 11 biomarkers to differentiate between ischemic and hemorrhagic stroke. nih.gov This panel, which included glutarylcarnitine (C5DC) and ratios like C5DC/palmitoylcarnitine (B157527), achieved a sensitivity of 84% and a specificity of 76.9%. nih.gov In another area, researchers developed a scoring system for citrin deficiency that uses the ratio of free carnitine (C0) to glutarylcarnitine (C5-DC), along with several amino acids, to more effectively detect newborns with the condition. citrinfoundation.orgnih.gov

Metabolomics research also aims to identify novel biomarkers that can be used alongside C5DC to distinguish true GA-1 cases from the transient elevations that cause false positives. nih.gov Such panels are often designed as second-tier tests, which are performed on the same dried blood spot sample after an initial elevated C5DC result to confirm or rule out a diagnosis. mayocliniclabs.comtestcatalog.org

Table 2: Example of a Research Biomarker Panel for Stroke Differentiation

| Biomarker Type | Examples from the Panel | Source |

|---|---|---|

| Acylcarnitines | Glutarylcarnitine (C5DC), Hydroxylbutyrylcarnitine, Myristoylcarnitine | nih.gov |

| Amino Acid Ratios | Tyrosine/Citrulline, Valine/Phenylalanine | nih.gov |

| Acylcarnitine Ratios | C5DC/3-hydroxyisovalerylcarnitine, C5DC/palmitoylcarnitine | nih.gov |

| Combined Ratios | Ratio of sum (C0, C2, C3, C16, C18:1) to Citrulline | nih.gov |

Role in Monitoring Metabolic Status in Preclinical Models

Preclinical research, particularly using animal models, is essential for understanding the pathophysiology of GA-1 and for developing new therapies. The Gcdh knockout (KO) mouse model is a vital tool in this research as it biochemically mimics the human form of GA-1. cyagen.com

These mice exhibit elevated levels of key metabolites, including glutarylcarnitine (C5DC), glutaric acid, and 3-hydroxyglutaric acid, in their plasma, urine, and tissues. cyagen.com By monitoring the levels of glutarylcarnitine in these animal models, researchers can assess the metabolic status of the animals and evaluate the effectiveness of experimental treatments, such as gene therapy or novel drug compounds. cyagen.comnih.gov Therefore, C5DC serves as a critical biomarker not only for diagnosis in humans but also for tracking disease progression and therapeutic response in a preclinical research setting. cyagen.com

Investigation of Glutarylcarnitine Ratios for Enhanced Diagnostic Specificity

To address the challenges of false positives and negatives associated with using the absolute concentration of glutarylcarnitine alone, research has focused on the diagnostic utility of calculating ratios of C5DC to other acylcarnitines. nih.govfamiliasga.com This approach is based on the finding that in true cases of GA-1, the metabolic disruption leads to changes in the concentrations of multiple acylcarnitines, not just C5DC.

The use of ratios such as C5DC to octanoylcarnitine (B1202733) (C5DC/C8), C5DC to palmitoylcarnitine (C5DC/C16), C5DC to acetylcarnitine (C5DC/C2), and C5DC to propionylcarnitine (B99956) (C5DC/C3) has been shown to significantly improve the specificity of screening. familiasga.comsergas.es Studies have demonstrated that while false-positive cases may show a slight elevation in C5DC, the ratios to other acylcarnitines often remain normal. familiasga.com In contrast, newborns with GA-1 typically show clear elevations in both the absolute C5DC value and these key ratios. familiasga.com

This "binary strategy"—using C5DC as a primary marker and its ratios as a secondary validation step—is a powerful tool for improving the positive predictive value of newborn screening and reducing the number of families who are recalled for follow-up testing. nih.gov This method is a form of a second-tier test that can be applied to the original dried blood spot sample, making screening more efficient and accurate. aphl.org

Preclinical Research Models for Studying Glutarylcarnitine Dysregulation

In Vivo Animal Models

Genetically engineered mouse models that replicate human metabolic diseases have become a cornerstone of research into glutarylcarnitine-related disorders. cyagen.com These models allow for in-depth investigation into disease progression and the efficacy of potential therapies. cyagen.com

Liver-Directed Therapeutic Strategies in Animal Models

Research in Gcdh knockout mice has revealed that the liver plays a significant role in the production of toxic metabolites that affect the brain. nih.govnih.gov This has led to the exploration of liver-directed therapeutic strategies aimed at correcting the metabolic defect at its primary source. nih.govnih.govmedlink.com

Gene replacement therapy has emerged as a promising approach for treating GA-I. medlink.com Studies in Gcdh knockout mice have demonstrated the potential of this strategy. nih.govnih.gov One approach involves using an adeno-associated virus (AAV) to deliver a functional copy of the Gcdh gene specifically to the liver. nih.govnih.gov This liver-directed gene therapy has been shown to successfully rescue the lethal phenotype observed in the GA-I mouse model. nih.govnih.gov Another strategy has utilized AAV9-mediated systemic delivery of the human GCDH gene, which restored enzyme expression in both the liver and the striatum, protecting the mice from the severe effects of a high-lysine diet. researchgate.netmedlink.com These preclinical findings provide strong evidence supporting the further development of AAV-Gcdh gene therapy for GA-I. researchgate.net

CRISPR/Cas9 Gene Editing Applications

The advent of CRISPR/Cas9 (Clustered Regularly Interspaced Short Palindromic Repeats and CRISPR-associated protein 9) technology has revolutionized the creation of preclinical models for inherited metabolic disorders. crisprtx.com This powerful gene-editing tool allows for precise modifications to an organism's DNA, enabling researchers to disrupt, delete, or correct genes with high accuracy. crisprtx.comfrontiersin.org In the context of glutarylcarnitine dysregulation, which is a hallmark of Glutaric Aciduria Type I (GA-I), CRISPR/Cas9 has been instrumental in developing models that faithfully replicate the genetic defects seen in patients. researchgate.netnih.gov

GA-I is caused by mutations in the GCDH gene, leading to a deficiency of the enzyme glutaryl-CoA dehydrogenase. This deficiency results in the accumulation of glutaric acid, 3-hydroxyglutaric acid, and glutarylcarnitine. researchgate.netnih.gov Researchers have utilized CRISPR/Cas9 to introduce specific mutations into the Gcdh gene in mice, creating animal models that exhibit the key biochemical signatures of GA-I, including significantly elevated levels of glutarylcarnitine. researchgate.netnih.gov

Furthermore, CRISPR/Cas9 has been employed to explore novel therapeutic concepts such as metabolic pathway reprogramming. nih.gov One such strategy involves deleting the gene for 2-aminoadipic semialdehyde synthase (Aass), an enzyme that functions upstream of GCDH in the lysine (B10760008) degradation pathway. researchgate.netresearchgate.net By creating a knockout of the Aass gene in a GA-I mouse model, researchers demonstrated a significant reduction in the downstream accumulation of toxic metabolites, providing a proof-of-concept for this therapeutic approach. researchgate.netresearchgate.net These gene-editing applications are not limited to in vivo models; they are also extensively used to generate knockout cell lines for in vitro studies. researchgate.net

| Gene Edited | Model System | Purpose of Edit | Key Finding Related to Glutarylcarnitine | Reference |

|---|---|---|---|---|

| Gcdh (Glutaryl-CoA dehydrogenase) | Mouse Model | Create a model of Glutaric Aciduria Type I (GA-I). | Gcdh-/- mice show high accumulation of glutarylcarnitine in tissues. | researchgate.net |

| Aass (Aminoadipate-semialdehyde synthase) | Mouse Model of GA-I | Test metabolic pathway reprogramming as a therapeutic strategy. | CRISPR-mediated deletion of Aass rescued the lethal phenotype and prevented the accumulation of toxic metabolites. | researchgate.net |

| GCDH | HEK-293 Cells | Create an in vitro model of GA-I. | GCDH-deficient cells accumulate glutarylcarnitine when exposed to lysine overload. | researchgate.netresearchgate.net |

| AASS | GCDH-deficient HEK-293 Cells | Evaluate substrate reduction therapy in vitro. | Loss of AASS function led to a ~5-fold reduction in glutarylcarnitine accumulation. | researchgate.net |

In Vitro Cell Culture Models (e.g., HEK-293 cells)

In vitro cell culture models are indispensable tools for studying cellular metabolism and the effects of genetic defects at a molecular level. Among the various cell lines available, Human Embryonic Kidney 293 (HEK-293) cells are frequently used in metabolic research. mdpi.comuab.cat HEK-293 cells are popular due to their human origin, ease of growth in culture, and high efficiency of transfection, which makes them particularly suitable for genetic manipulation and recombinant protein production. innoprot.combeckman.comnih.gov

In the study of glutarylcarnitine dysregulation, HEK-293 cells have been engineered to model GA-I. researchgate.net By using CRISPR/Cas9 to knock out the GCDH gene, researchers have created GCDH-deficient HEK-293 cell lines. These cells, when cultured in a medium containing an overload of lysine, mimic the biochemical phenotype of GA-I by accumulating metabolites such as glutaric acid and glutarylcarnitine. researchgate.netresearchgate.net

These in vitro models offer a controlled environment to dissect specific metabolic pathways. For example, researchers used GCDH-deficient HEK-293 cells to validate that blocking the lysine degradation pathway at a step before the enzymatic defect (by also knocking out the AASS gene) could prevent the accumulation of glutarylcarnitine. researchgate.net This experiment showed a five-fold reduction in the biomarker, confirming the efficacy of this substrate reduction strategy in a human cell model. researchgate.net Additionally, studies have used HEK-293 cells to investigate the metabolism of various fatty acids and the production of their corresponding acylcarnitines, providing broader insights into the cellular processes that can influence glutarylcarnitine levels. biorxiv.orgresearchgate.net

| HEK-293 Model | Experimental Condition | Key Finding | Reference |

|---|---|---|---|

| GCDH Knockout (KO) | Lysine overload in culture medium. | Cells accumulate glutaric acid and glutarylcarnitine, modeling GA-I. | researchgate.netresearchgate.net |

| GCDH/AASS Double KO | Lysine overload in culture medium. | Demonstrated a ~5-fold reduction in glutarylcarnitine compared to GCDH KO alone. | researchgate.net |

| Wild-Type | Incubation with odd-chain dicarboxylic acids (DC11). | Led to the accumulation of shorter-chain dicarboxylic acids and their acylcarnitine conjugates. | biorxiv.org |

| PEX13 Knockout (KO) | Incubation with odd-chain dicarboxylic acids (DC11). | Used to investigate the role of peroxisomes in dicarboxylic acid metabolism, relevant to pathways producing glutaryl-CoA. | biorxiv.org |

Methodologies for Assessing Metabolic Changes in Models

Accurately assessing the metabolic shifts in preclinical models is fundamental to understanding the pathophysiology of glutarylcarnitine dysregulation. A suite of advanced analytical techniques is employed to detect and quantify key metabolites in various biological samples, including cell lysates, culture media, and tissue homogenates. biorxiv.orgneurolipidomics.comoup.com

The primary methods for analyzing the characteristic metabolites of GA-I are based on mass spectrometry. nih.gov

Tandem Mass Spectrometry (MS/MS): This is the gold-standard technique for the quantitative analysis of acylcarnitines, including glutarylcarnitine (C5DC), in body fluids and tissues. oup.cominbornerrors.ch Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is highly sensitive and specific, making it suitable for newborn screening from dried blood spots as well as for quantitative analysis in research settings. nih.govinbornerrors.ch

Gas Chromatography/Mass Spectrometry (GC/MS): This method is typically used for the quantitative analysis of organic acids. inbornerrors.ch In the context of GA-I models, GC/MS is essential for measuring the levels of glutaric acid and 3-hydroxyglutaric acid in samples like urine, plasma, and tissue extracts. nih.gov

Beyond these core techniques, a broader metabolomics approach is often used to gain a comprehensive view of metabolic networks. neurolipidomics.com This can involve metabolic flux analysis (MFA), which uses stable-isotope tracers (like ¹³C-labeled glucose or amino acids) to track the flow of atoms through metabolic pathways, providing quantitative data on the rates of different reactions. jimcontent.comcreative-proteomics.com Bioluminescence-based assays also offer a rapid and sensitive way to measure the concentration of specific metabolites, such as glucose and lactate, in cell culture media, providing real-time insights into cellular energy metabolism. promega.com

| Methodology | Sample Type | Metabolites Measured | Purpose | Reference |

|---|---|---|---|---|

| Tandem Mass Spectrometry (MS/MS) | Tissue homogenates, serum, plasma, dried blood spots, cell extracts | Glutarylcarnitine (C5DC) and other acylcarnitines | Confirmation and quantification of the key disease biomarker. | nih.govresearchgate.netoup.com |

| Gas Chromatography/Mass Spectrometry (GC/MS) | Urine, plasma, tissue extracts | Glutaric acid, 3-hydroxyglutaric acid | Quantification of toxic organic acids associated with the metabolic defect. | nih.govinbornerrors.ch |

| Metabolic Flux Analysis (MFA) | Cell cultures | Fluxes through central carbon metabolism (e.g., glycolysis, TCA cycle) | To understand how genetic modifications alter metabolic pathway activity. | uab.catjimcontent.com |

| Bioluminescence-based Assays | Cell culture media, cell lysates | Glucose, Lactate, Pyruvate | Rapid assessment of key indicators of energy metabolism. | promega.com |

| Amino Acid Analysis | Tissue homogenates, serum | Lysine, Arginine, and other amino acids | To evaluate the effect of dietary interventions or genetic changes on substrate availability. | oup.com |

Emerging Research Avenues and Future Directions for Glutarylcarnitine Studies

Development of Advanced Analytical Techniques for Glutarylcarnitine and Related Metabolites

The accurate and sensitive quantification of glutarylcarnitine (C5DC) is pivotal for the diagnosis and monitoring of inherited metabolic disorders, most notably Glutaric Aciduria Type I (GA-I). nih.gov Historically, flow-injection tandem mass spectrometry (MS/MS) has been the cornerstone of newborn screening programs, providing acylcarnitine profiles. scilit.comresearchgate.net However, this method has limitations regarding quantitative accuracy and selectivity, which can lead to both false-positive and false-negative results. nih.govresearchgate.net

Recent research has focused on developing more sophisticated analytical techniques to overcome these challenges. A significant advancement has been the development of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. nih.govresearchgate.net These methods offer superior separation and specificity, allowing for the discrimination of glutarylcarnitine from its isomers, a critical issue with older techniques. nih.govresearchgate.net For instance, an improved LC-MS/MS method has been developed that can distinguish C5DC from its isomer 3-hydroxydecanoylcarnitine (C10-OH), which can interfere with traditional screening methods. nih.govresearchgate.net This enhanced method utilizes specific precursor-product ion pairs for butylated C5DC and underivatized C10-OH, thereby improving the reliability of GA-I detection, including for low-excretor variants. nih.govresearchgate.net

Furthermore, ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods have been validated for the selective, accurate, and precise quantification of glutarylcarnitine in various biological matrices, including urine and plasma. scilit.comresearchgate.net These methods often involve derivatization of the acylcarnitines, which enhances their chromatographic and mass spectrometric properties. scilit.comresearchgate.net

High-resolution mass spectrometry (HRMS) is another promising avenue for the analysis of glutarylcarnitine and other metabolites. nih.gov HRMS provides greater mass accuracy, which can aid in the identification and quantification of analytes in complex biological samples. nih.gov The use of untargeted metabolomics approaches, employing techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS), is also expanding. nih.gov This allows for the simultaneous analysis of a wide range of metabolites, potentially revealing novel biomarkers and perturbed metabolic pathways associated with elevated glutarylcarnitine levels. nih.gov

| Analytical Technique | Key Features | Advantages over Traditional Methods |

| LC-MS/MS | Chromatographic separation prior to mass analysis. | Discriminates between isomers (e.g., C5DC and C10-OH). nih.govresearchgate.net Improved detection of low-excretor GA-I variants. nih.govresearchgate.net |

| UPLC-MS/MS | Utilizes smaller particle sizes for faster, higher-resolution separations. | High selectivity, accuracy, and precision for quantification. scilit.comresearchgate.net |

| HRMS | Provides high mass accuracy. | Enhanced identification and quantification in complex samples. nih.gov |

| LC-HRMS (Untargeted Metabolomics) | Comprehensive analysis of a wide range of metabolites. | Identification of novel biomarkers and metabolic pathways. nih.gov |

Elucidation of Novel Metabolic Pathways Involving Glutarylcarnitine

Glutarylcarnitine is a well-established biomarker for disorders of lysine (B10760008) and tryptophan catabolism, primarily GA-I, which results from a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase. nih.govmdpi.com In this condition, the accumulation of glutaryl-CoA leads to its conversion to glutarylcarnitine. mdpi.comnih.gov

Emerging research is beginning to uncover novel metabolic pathways and connections involving glutarylcarnitine. While not a direct pathway for glutarylcarnitine synthesis, the "acetyl-CoA diversion" pathway has been described in the context of compromised mitochondrial energy metabolism. nih.gov This pathway is initiated when defects in aerobic energy metabolism lead to an accumulation of acetyl-CoA. nih.gov This excess acetyl-CoA can be diverted to form other metabolites, and while the primary focus of this described pathway is on the formation of 3-methylglutaryl carnitine, it highlights the intricate connections between different metabolic pathways and how disruptions in one can lead to the accumulation of various acylcarnitines. nih.gov

The traditional view of acylcarnitine formation is centered on mitochondrial fatty acid oxidation. nih.gov However, the metabolism of branched-chain amino acids also contributes to the acylcarnitine pool. nih.gov Glutarylcarnitine's role as a detoxification product, where the conjugation of excess glutaryl-CoA with carnitine facilitates its removal from the mitochondria, is a key aspect of its metabolism. nih.govnih.gov

Further research into the interplay between different metabolic pathways, such as fatty acid oxidation, amino acid catabolism, and the tricarboxylic acid (TCA) cycle, is likely to reveal more nuanced roles for glutarylcarnitine. nih.gov The identification of novel metabolic intermediates and their corresponding acylcarnitines through advanced analytical techniques will be crucial in mapping these new pathways. nih.gov

Investigation of Glutarylcarnitine in Other Metabolic States Beyond Primary Disorders

While elevated glutarylcarnitine is a hallmark of GA-I, recent studies have identified its presence in other metabolic states not directly linked to this primary disorder. This suggests a broader role for glutarylcarnitine as a biomarker of metabolic stress.

For instance, alterations in acylcarnitine profiles, including glutarylcarnitine, have been observed in individuals with type 2 diabetes mellitus. nih.govmdpi.com In some studies, certain plasma acylcarnitine metabolites, grouped with glutarylcarnitine, were found to be higher in patients with diabetic nephropathy. nih.gov This suggests that disruptions in mitochondrial function and substrate metabolism, characteristic of diabetes, can lead to the accumulation of glutarylcarnitine.

Glutaric acidemia type II (also known as multiple acyl-CoA dehydrogenase deficiency) is another metabolic disorder where glutaric acid and its derivatives can accumulate, although the primary defect is different from GA-I. wikipedia.org This condition is characterized by defects in the transfer of electrons from multiple acyl-CoA dehydrogenases, affecting the metabolism of both fatty acids and some amino acids. wikipedia.org

Furthermore, transient elevations of glutarylcarnitine can be seen in newborns, which can complicate the diagnosis of GA-I. nih.gov Comprehensive metabolomics studies in these infants have revealed distinct metabolic patterns that can help differentiate these benign transient elevations from true GA-I. nih.gov These studies have identified other altered metabolic biomarkers and pathways, such as those related to sphingolipid and thiamine (B1217682) metabolism, that are associated with transiently elevated glutarylcarnitine. nih.gov

| Metabolic State | Associated Findings with Glutarylcarnitine | Potential Implications |

| Type 2 Diabetes Mellitus | Altered plasma acylcarnitine profiles, with some studies showing higher levels in patients with diabetic nephropathy. nih.gov | May serve as a biomarker for metabolic complications of diabetes. |

| Glutaric Acidemia Type II | Accumulation of glutaric acid and its derivatives. wikipedia.org | Differential diagnosis from GA-I is crucial. |

| Transient Elevation in Newborns | Benign, temporary increase in glutarylcarnitine levels. nih.gov | Can be distinguished from GA-I through comprehensive metabolomics. nih.gov |

Deeper Understanding of Compartmentalization of Glutarylcarnitine Formation

The formation of glutarylcarnitine is intrinsically linked to the subcellular location of its precursor, glutaryl-CoA. The compartmentalization of metabolism within different organelles, such as mitochondria and peroxisomes, plays a crucial role in regulating metabolic pathways. nih.govnih.gov

The primary site of glutaryl-CoA production from the catabolism of lysine and tryptophan is the mitochondrial matrix. mdpi.com In a healthy state, glutaryl-CoA is efficiently metabolized by glutaryl-CoA dehydrogenase. nih.gov However, in GA-I, the deficiency of this enzyme leads to the accumulation of glutaryl-CoA within the mitochondria. biorxiv.org As glutaryl-CoA itself cannot easily cross the mitochondrial membrane, its conversion to glutarylcarnitine by carnitine acyltransferases facilitates its transport out of the mitochondria. biorxiv.org

Research has also indicated the existence of a peroxisomal glutaryl-CoA oxidase. familiasga.comnih.gov This enzyme can oxidize glutaryl-CoA, particularly when mitochondrial dehydrogenation is impaired. familiasga.comnih.gov The product of this peroxisomal oxidation is glutaconyl-CoA, which is then likely transferred to the mitochondria for further metabolism. familiasga.comnih.gov This highlights a potential interplay between mitochondria and peroxisomes in the handling of glutaryl-CoA.

The transport of acyl-CoAs and acylcarnitines across organellar membranes is a tightly regulated process. researchgate.netfrontiersin.org Mitochondria and peroxisomes have distinct carnitine shuttle systems that facilitate the movement of acyl groups between these compartments and the cytoplasm. researchgate.netfrontiersin.org A deeper understanding of the specific transporters and enzymes involved in the shuttling of glutaryl-CoA and glutarylcarnitine between different subcellular compartments will be essential for a complete picture of its metabolism.

Predictive Modeling of Glutarylcarnitine Levels and Metabolic Outcomes

The quantitative measurement of glutarylcarnitine and other acylcarnitines has shown potential for use in predictive modeling of metabolic outcomes. By incorporating these biomarker data into computational models, it may be possible to better predict disease risk and progression.

In the context of diabetic nephropathy, the addition of acylcarnitine profiles, including factors that group glutarylcarnitine, to traditional risk factor models has been shown to improve the predictive value for this complication of type 2 diabetes. nih.gov This suggests that these metabolites can provide additional information about the underlying metabolic disturbances that contribute to disease development. nih.gov

Computational methods are being developed to predict potential associations between various metabolites and diseases. frontiersin.org These models can integrate diverse data sources, including known metabolite-disease relationships, to identify novel connections. frontiersin.org As more data on glutarylcarnitine levels in different populations and disease states become available, these models could be applied to predict its association with other conditions.

The development of predictive models that can discriminate between different clinical scenarios, such as in dilated cardiomyopathy, has also been explored using carnitine profiles. researchgate.net While not specifically focused on glutarylcarnitine, these studies demonstrate the principle of using acylcarnitine data in predictive algorithms. researchgate.net

Future research in this area will likely involve the use of machine learning and other advanced statistical techniques to build more sophisticated predictive models. These models could integrate metabolomic data with genomic, proteomic, and clinical data to provide a more comprehensive and personalized prediction of metabolic outcomes.

Q & A

Basic Research Questions

Q. What standardized methodologies are recommended for quantifying glutarylcarnitine in biological samples, and how can reproducibility be ensured?

- Methodological Guidance : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying glutarylcarnitine due to its sensitivity and specificity. Key considerations include:

- Sample Preparation : Use stable isotope-labeled internal standards (e.g., d3-glutarylcarnitine) to correct for matrix effects .

- Analytical Validation : Validate linearity, precision, and recovery rates across physiological and pathological concentration ranges .

- Reproducibility : Document extraction protocols (e.g., methanol precipitation) and instrument parameters (e.g., ion source temperature) in detail to enable replication .

Q. How does glutarylcarnitine function in mitochondrial fatty acid β-oxidation, and what experimental models are suitable for studying its metabolic role?

- Experimental Design : Glutarylcarnitine facilitates the transport of glutaric acid into mitochondria for oxidation. In vitro models (e.g., hepatocyte cultures) and in vivo rodent models are commonly used.

- Key Assays : Measure β-oxidation flux via radiolabeled [¹⁴C]-glutaric acid tracers or monitor ATP production in mitochondrial isolates .

- Pathological Context : Use knockout models (e.g., GCDH-deficient mice) to study glutarylcarnitine accumulation in glutaric acidemia type I .

Q. What are the best practices for conducting a systematic literature review on glutarylcarnitine’s association with metabolic disorders?

- Research Synthesis :

- Databases : Prioritize PubMed, Embase, and Cochrane Library, using keywords like "glutarylcarnitine AND (metabolic disorders OR SCHAD deficiency)".

- Inclusion Criteria : Focus on peer-reviewed studies with LC-MS/MS validation and clear clinical phenotyping .

- Bias Mitigation : Use PRISMA guidelines to ensure transparency in study selection and data extraction .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported glutarylcarnitine levels across studies investigating SCHAD deficiency?

- Analytical Critique : Discrepancies often arise from methodological differences:

- Derivatization vs. Nonderivatization : In tandem MS, nonderivatization methods artifactually elevate glutarylcarnitine (C5-DC) instead of C6-OH, skewing ratios .

- Data Normalization : Use the C4-OH/C2 ratio as a diagnostic marker for SCHAD deficiency, but cross-validate with genetic testing .

Q. What experimental strategies can elucidate glutarylcarnitine’s role in understudied metabolic pathways, such as lysine metabolism or ketogenesis?

- Multi-Omics Integration :

- Metabolomic Profiling : Pair LC-MS/MS with ¹³C-tracing to map glutarylcarnitine’s isotopic enrichment in lysine degradation pathways .